Cas no 663175-91-5 (2,3,4,5,6-Pentafluorophenyl 2-thiophenesulfonate)
663175-91-5 structure
Product Name:2,3,4,5,6-Pentafluorophenyl 2-thiophenesulfonate
Numero CAS:663175-91-5
MF:C10H3F5O3S2
MW:330.251037836075
MDL:MFCD05975124
CID:1708009
PubChem ID:2783100
Update Time:2025-06-08
2,3,4,5,6-Pentafluorophenyl 2-thiophenesulfonate Proprietà chimiche e fisiche
Nomi e identificatori
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- 2-Thiophenesulfonic acid, pentafluorophenyl ester
- 2,3,4,5,6-PENTAFLUOROPHENYL 2-THIOPHENESULFONATE
- MFCD05975124
- (2,3,4,5,6-pentafluorophenyl) thiophene-2-sulfonate
- Perfluorophenyl thiophene-2-sulfonate
- 2,3,4,5,6-pentafluorophenyl2-thiophenesulfonate
- SCHEMBL22735265
- Pentafluorophenyl thiophene-2-sulfonate
- AKOS005069319
- 10X-0323
- 2,3,4,5,6-pentafluorophenyl thiophene-2-sulfonate
- CS-0326710
- 663175-91-5
- 2,3,4,5,6-pentafluorophenyl 2-thiophenesulphonate
- 2,3,4,5,6-Pentafluorophenyl 2-thiophenesulfonate
-
- MDL: MFCD05975124
- Inchi: 1S/C10H3F5O3S2/c11-5-6(12)8(14)10(9(15)7(5)13)18-20(16,17)4-2-1-3-19-4/h1-3H
- Chiave InChI: NBFSXUOCIXWUQJ-UHFFFAOYSA-N
- Sorrisi: S(C1=CC=CS1)(=O)(=O)OC1C(=C(C(=C(C=1F)F)F)F)F
Proprietà calcolate
- Massa esatta: 329.94439
- Massa monoisotopica: 329.94437711g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 20
- Conta legami ruotabili: 3
- Complessità: 427
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.5
- Superficie polare topologica: 80Ų
Proprietà sperimentali
- Densità: 1.7±0.1 g/cm3
- Punto di fusione: 90-92°C
- Punto di ebollizione: 370.1±42.0 °C at 760 mmHg
- Punto di infiammabilità: 177.6±27.9 °C
- PSA: 43.37
- Pressione di vapore: 0.0±0.8 mmHg at 25°C
2,3,4,5,6-Pentafluorophenyl 2-thiophenesulfonate Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303+H313+H333
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:IRRITANT
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,3,4,5,6-Pentafluorophenyl 2-thiophenesulfonate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 042801-500mg |
2,3,4,5,6-Pentafluorophenyl 2-thiophenesulfonate, >95% |
663175-91-5 | >95% | 500mg |
$244.00 | 2023-09-05 | |
| Matrix Scientific | 042801-1g |
2,3,4,5,6-Pentafluorophenyl 2-thiophenesulfonate, >95% |
663175-91-5 | >95% | 1g |
$304.00 | 2023-09-05 | |
| Matrix Scientific | 042801-5g |
2,3,4,5,6-Pentafluorophenyl 2-thiophenesulfonate, >95% |
663175-91-5 | >95% | 5g |
$698.00 | 2023-09-05 | |
| TRC | P026700-250mg |
2,3,4,5,6-Pentafluorophenyl 2-thiophenesulfonate |
663175-91-5 | 250mg |
$ 220.00 | 2022-06-03 | ||
| TRC | P026700-500mg |
2,3,4,5,6-Pentafluorophenyl 2-thiophenesulfonate |
663175-91-5 | 500mg |
$ 365.00 | 2022-06-03 | ||
| Fluorochem | 024753-1g |
Pentafluorophenyl thiophene-2-sulfonate |
663175-91-5 | 98% | 1g |
£62.00 | 2022-03-01 | |
| Fluorochem | 024753-5g |
Pentafluorophenyl thiophene-2-sulfonate |
663175-91-5 | 98% | 5g |
£187.00 | 2022-03-01 | |
| Apollo Scientific | PC10314-1g |
2,3,4,5,6-pentafluorophenyl 2-thiophenesulphonate |
663175-91-5 | 1g |
£95.00 | 2023-09-02 | ||
| Apollo Scientific | PC10314-5g |
2,3,4,5,6-pentafluorophenyl 2-thiophenesulphonate |
663175-91-5 | 5g |
£252.00 | 2023-09-02 | ||
| abcr | AB257059-1 g |
2,3,4,5,6-Pentafluorophenyl 2-thiophenesulfonate, 95%; . |
663175-91-5 | 95% | 1g |
€187.10 | 2023-04-27 |
2,3,4,5,6-Pentafluorophenyl 2-thiophenesulfonate Letteratura correlata
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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